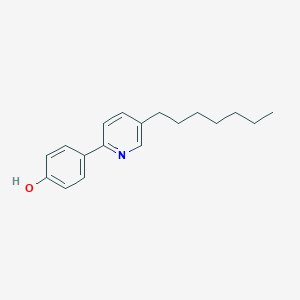
Phenol, 4-(5-heptyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(5-heptyl-2-pyridinyl)- is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-(5-heptyl-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(5-heptyl-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of phenolic compounds can exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that phenolic compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to phenol, 4-(5-heptyl-2-pyridinyl)- have demonstrated effectiveness against several pathogens, suggesting potential use in developing antimicrobial agents .
- Anticancer Properties : The structure-activity relationship (SAR) of phenolic compounds reveals that modifications can enhance their anticancer activity. For example, phenolic derivatives have been tested against various cancer cell lines, showing promising results with IC50 values ranging from 2.0 to 20.0 µM .
- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammation pathways. A derivative with a similar scaffold showed an edema inhibitory percentage of 74%, indicating strong anti-inflammatory potential .
Table 1: Biological Activities of Phenolic Compounds
| Activity Type | Example Compounds | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Various phenolic derivatives | Effective against multiple strains |
| Anticancer | Similar phenolic derivatives | IC50: 2.0 - 20.0 µM |
| Anti-inflammatory | Derivatives with methoxy groups | Edema inhibition: 74% |
Agricultural Applications
Phenolic compounds are also explored for their roles in agriculture, particularly as:
- Natural Pesticides : The antifungal properties of phenolic compounds make them suitable for developing eco-friendly pesticides. Studies have indicated that certain phenolic derivatives can effectively inhibit the growth of phytopathogenic fungi .
- Growth Regulators : Some phenolic compounds have been reported to influence plant growth positively, acting as growth regulators that enhance crop yield and resistance to diseases.
Table 2: Agricultural Applications of Phenolic Compounds
| Application Type | Description | Effectiveness |
|---|---|---|
| Natural Pesticides | Inhibition of fungal growth | Effective against specific strains |
| Growth Regulators | Enhancement of plant growth | Improved yield and disease resistance |
Material Science
In material science, phenolic compounds are significant due to their properties:
- Polymer Production : Phenol derivatives are used in synthesizing resins and polymers that possess thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and composites.
- Sensors and Electronics : The electronic properties of certain phenolic compounds allow them to be utilized in sensor technologies and electronic devices.
Table 3: Material Science Applications
| Application Type | Description | Examples |
|---|---|---|
| Polymer Production | Synthesis of resins | Phenol-formaldehyde resins |
| Sensors and Electronics | Electronic applications | Conductive polymers |
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of a series of phenolic compounds against lung cancer cell lines (A549). The findings indicated that modifications on the phenyl ring significantly enhanced cytotoxicity, leading to further exploration of these derivatives for cancer therapy .
- Agricultural Efficacy : Research on the antifungal activity of specific phenolic derivatives revealed that they provided up to a 10-fold increase in protective effects against fungal infections compared to conventional pesticides .
- Material Development : Investigations into the use of phenol-based polymers demonstrated their applicability in creating high-performance materials for automotive and aerospace industries due to their lightweight and durable nature.
Propiedades
Número CAS |
110500-52-2 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
4-(5-heptylpyridin-2-yl)phenol |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-15-8-13-18(19-14-15)16-9-11-17(20)12-10-16/h8-14,20H,2-7H2,1H3 |
Clave InChI |
HQCYZDJTFSWOIV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
SMILES isomérico |
CCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES canónico |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















